4-Chloro-6-methoxypyridazin-3(2H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methoxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-4-2-3(6)5(9)8-7-4/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVGTJLBYHDFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10765330 | |
| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113707-82-7 | |
| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 6 Methoxypyridazin 3 2h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. numberanalytics.com For pyridazinone derivatives, a combination of one-dimensional and two-dimensional NMR experiments is routinely employed for complete structural assignment. mdpi.comtandfonline.com
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Chloro-6-methoxypyridazin-3(2H)-one, the spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the vinylic proton on the pyridazinone ring, and the N-H proton.
The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum, generally around δ 3.8-4.0 ppm. The single proton on the pyridazinone ring (H-5) is expected to resonate as a singlet further downfield, due to the influence of the adjacent electronegative atoms and the aromatic character of the ring. The N-H proton of the pyridazinone tautomer is often broad and its chemical shift can be variable, depending on the solvent and concentration. In related pyridazinone structures, aromatic protons are observed in the δ 7.0-8.0 ppm range. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.9 | Singlet |
| H-5 | ~6.8 | Singlet |
| N-H | Variable | Broad Singlet |
Note: The predicted values are based on typical chemical shifts for similar functional groups in related pyridazinone structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C-3) of the pyridazinone ring is characteristically found in the highly deshielded region of the spectrum, often between δ 159-163 ppm for similar structures. tandfonline.com The carbons attached to the electronegative chlorine (C-4) and oxygen (C-6) atoms will also be significantly downfield. The methoxy carbon will appear in the upfield region, typically around δ 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~55 |
| C-5 | ~110 |
| C-4 | ~145 |
| C-6 | ~155 |
| C-3 (C=O) | ~160 |
Note: The predicted values are based on typical chemical shifts for similar functional groups in related pyridazinone structures.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives
For fluorinated derivatives of this compound, ¹⁹F NMR is an exceptionally informative technique. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org Its chemical shift range is significantly wider than that of ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. thermofisher.com
Should a fluorine atom be introduced, for example, by replacing the chlorine at the C-4 position, ¹⁹F NMR would provide a direct probe of the local electronic environment. nih.gov The chemical shift of the fluorine signal and its coupling constants (J-coupling) to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) would be invaluable for confirming the site of fluorination and for detailed structural analysis. rsc.org This technique is a powerful tool for studying reaction mechanisms and confirming the structures of fluorinated pharmaceuticals and agrochemicals without requiring separation from complex mixtures. rsc.org
Nuclear Overhauser Effect (NOE) Studies for Proximity Determination
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity. researchgate.net In NOE spectroscopy (e.g., NOESY), the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å) is observed. This provides crucial information for determining stereochemistry and conformation. researchgate.net
For derivatives of this compound, NOE studies can be used to establish the conformation of substituents attached to the pyridazinone ring. For instance, an NOE correlation between the protons of the methoxy group and the proton at the C-5 position would confirm their spatial closeness, helping to define the molecule's preferred conformation in solution. Such experiments are instrumental in distinguishing between isomers where simple ¹H and ¹³C NMR might be insufficient.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns. numberanalytics.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like pyridazinone derivatives. nih.gov It typically generates protonated molecules [M+H]⁺ in the positive ion mode, allowing for the direct determination of the molecular weight. nih.govrsc.orgresearchgate.net
For this compound (Molecular Formula: C₅H₅ClN₂O₂; Molecular Weight: 160.56 g/mol ), the ESI-MS spectrum in positive mode would be expected to show a prominent ion peak at m/z 161. The isotopic pattern of this peak would be characteristic of a chlorine-containing compound, with an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural information. rsc.org Common fragmentation pathways for heterocyclic compounds include the loss of small neutral molecules. nih.gov For the target compound, potential fragmentations could involve the loss of carbon monoxide (CO), a methyl radical (•CH₃), or hydrochloric acid (HCl). Analyzing these fragmentation patterns is a key step in confirming the proposed structure. mdpi.com
Table 3: Predicted ESI-MS Data for this compound
| Ion | m/z (Predicted) | Interpretation |
| [M+H]⁺ | 161.0 | Protonated molecular ion |
| [M+H+2]⁺ | 163.0 | Isotopic peak due to ³⁷Cl |
| [M+H-CH₃]⁺ | 146.0 | Loss of a methyl radical |
| [M+H-CO]⁺ | 133.0 | Loss of carbon monoxide |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides extremely precise measurements of a molecule's mass-to-charge ratio (m/z). scispace.comyoutube.com This high accuracy, typically within 5 parts per million (ppm), allows for the unambiguous determination of a compound's elemental composition. scispace.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
The molecular formula of this compound is C₅H₅ClN₂O₂. Using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of ions with very similar masses, ensuring confident identification. youtube.com
| Molecular Formula | Species | Calculated Exact Mass (Da) | Expected m/z ([M+H]⁺) |
|---|---|---|---|
| C₅H₅³⁵ClN₂O₂ | Neutral Molecule | 160.00905 | 161.01633 |
| C₅H₅³⁷ClN₂O₂ | Neutral Molecule (³⁷Cl Isotope) | 162.00610 | 163.01338 |
This table presents the theoretically calculated exact mass for the primary molecule and its protonated form, which would be compared against experimental HRMS data for structural confirmation.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes of its covalent bonds. This technique is highly effective for identifying the functional groups present in a molecule, as each group has characteristic absorption frequencies.
For this compound, the IR spectrum would display several key absorption bands confirming its structure. The pyridazinone ring contains a secondary amine within an amide-like structure (a lactam), a carbonyl group (C=O), carbon-carbon and carbon-nitrogen double bonds, a methoxy group, and a carbon-chlorine bond. While a specific spectrum for this compound is not publicly available, analysis of related structures allows for the prediction of its key vibrational modes. For instance, the IR spectrum of a similar pyridazinone derivative shows a strong C=O absorption at 1656 cm⁻¹. nih.gov Another study on pyridazinone derivatives reports the C=O amide peak at 1685 cm⁻¹ and the C=N absorption at 1638 cm⁻¹. tandfonline.com The related compound 3-chloro-6-methoxypyridazine (B157567) provides insight into the vibrations of the chlorinated, methoxy-substituted pyridazine (B1198779) ring. nih.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (lactam) | Stretching | 3100 - 3300 |
| C-H (aromatic/aliphatic) | Stretching | 2850 - 3100 |
| C=O (lactam/amide) | Stretching | 1650 - 1690 |
| C=N / C=C (ring) | Stretching | 1500 - 1640 |
| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 |
| C-Cl | Stretching | 700 - 850 |
This table outlines the primary functional groups within the molecule and the expected regions of their vibrational frequencies in an IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule with π-electrons or non-bonding valence electrons that can undergo these electronic transitions.
The this compound molecule contains a conjugated pyridazinone system, which acts as a chromophore. The expected electronic transitions for this compound would be π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and typically result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital and are generally weaker. A study of the related compound 3-chloro-6-methoxypyridazine confirms the utility of UV-Vis spectroscopy for analyzing this heterocyclic core. nih.gov The extent of conjugation is a key factor determining the wavelength of maximum absorption (λmax); more extensive conjugation typically shifts the absorption to longer wavelengths.
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π bonding to π antibonding | 200 - 300 nm | High |
| n → π | Non-bonding to π antibonding | > 280 nm | Low |
This table describes the types of electronic transitions that contribute to the UV-Vis absorption spectrum of the title compound.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure and Crystal Packing
While a crystal structure for this compound is not publicly documented, the analysis of a related derivative, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, offers significant insight into the structural characteristics of the pyridazinone core. nih.gov In the structure of this derivative, the 1,6-dihydropyridazine ring is nearly planar. nih.gov In the crystal, molecules form centrosymmetrically related dimers through N—H⋯O hydrogen bonds, creating a stable, repeating lattice structure. nih.gov This type of analysis would provide definitive proof of the tautomeric form and precise geometric parameters for this compound if suitable crystals were analyzed.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄ClN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3720 (11) |
| b (Å) | 10.4357 (12) |
| c (Å) | 12.7238 (13) |
| α (°) | 90 |
| β (°) | 104.793 (4) |
| γ (°) | 90 |
| Volume (ų) | 1330.3 (3) |
| Z | 4 |
This table presents published crystallographic data for a structurally similar pyridazinone derivative, illustrating the precise structural information obtainable via X-ray crystallography.
Computational and Theoretical Investigations of 4 Chloro 6 Methoxypyridazin 3 2h One
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Development of Predictive QSAR Models for Pyridazinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the chemical structures of compounds and their biological activities. bibliomed.org These models are pivotal in rational drug design, allowing for the prediction of a compound's activity before its synthesis, thereby saving time and resources. bibliomed.orgresearchgate.net For the pyridazinone class of compounds, various QSAR models have been developed to predict their efficacy against different biological targets.
In one study, QSAR analysis was performed on pyridazinon-2-ylacetohydrazide derivatives to explain their acetylcholinesterase inhibitory activity. bibliomed.org The resulting QSAR equation demonstrated a strong correlation, with an R² value of 1, indicating the model's high predictive power. bibliomed.org The analysis revealed that increases in parameters such as length, Polar Surface Area (PSA), and Solvent Accessible Surface Area (SASA) led to a decrease in the IC50 value (i.e., increased activity), whereas increases in Flexible Optimized Surface Area (FOSA), Polarizable Surface Area (PISA), and volume were correlated with an increase in IC50 (decreased activity). bibliomed.org
Table 1: Physicochemical Parameters Used in a QSAR Study of Pyridazinone Derivatives
| Parameter | Correlation with Activity (IC50) |
| Length | Increase in parameter decreases IC50 |
| Polar Surface Area (PSA) | Increase in parameter decreases IC50 |
| Solvent Accessible Surface Area (SASA) | Increase in parameter decreases IC50 |
| Flexible Optimized Surface Area (FOSA) | Increase in parameter increases IC50 |
| Polarizable Surface Area (PISA) | Increase in parameter increases IC50 |
| Volume | Increase in parameter increases IC50 |
| Dipole Moment | Increase in parameter increases IC50 |
| Data sourced from a QSAR study on acetylcholinesterase inhibitory activity. bibliomed.org |
Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazolo[3,4-d]pyridazinone derivatives targeting the Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comresearchgate.net These models yielded high q² and r² values, signifying their reliability in predicting the bioactivities of these inhibitors. tandfonline.comresearchgate.net Such studies help in creating contour maps that reveal which structural modifications are likely to enhance or diminish the compound's potency. tandfonline.com Another approach involved the development of a Structure-Activity Relationship (SAR) classification model for pyridazinone-like compounds to understand their anti-inflammatory properties. nih.gov
While these studies provide a framework for predicting the biological activity of the pyridazinone scaffold, no specific QSAR models developed exclusively for 4-Chloro-6-methoxypyridazin-3(2H)-one were identified in the reviewed literature.
Orthogonal Projections to Latent Structure (OPLS) Analysis in SAR Studies
Orthogonal Projections to Latent Structures (OPLS) is an advanced statistical method used for preprocessing and analyzing complex datasets. In the context of Structure-Activity Relationship (SAR) studies, OPLS serves as a powerful tool to enhance the interpretation of models by separating the variation in the descriptor data (e.g., chemical structure information) into two parts: a predictive part that is correlated to the target variable (e.g., biological activity) and an orthogonal (uncorrelated) part.
This separation is the primary advantage of OPLS over other methods like Partial Least Squares (PLS) regression. By removing the non-correlated systematic variation, OPLS simplifies model interpretation and helps to more clearly identify the specific molecular features that are crucial for the desired biological activity. This facilitates a deeper understanding of the SAR.
While OPLS and its discriminant analysis variant, OPLS-DA, are widely used in fields like metabolomics and spectral analysis to identify sources of variability and differentiate between groups, the application of OPLS specifically to SAR studies of pyridazinone derivatives, including this compound, was not detailed in the available research. However, its principle of isolating predictive variation makes it a highly relevant and potentially valuable technique for future investigations into the SAR of this class of compounds.
In Silico Assessment of Molecular Behavior in Biological Systems
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov Various computational tools are employed to predict these properties for novel compounds, including pyridazinone derivatives.
Studies on a range of pyridazinone derivatives have utilized platforms like pre-ADME and SwissADME to forecast their behavior. researchgate.netamazonaws.com For instance, the "BOILED-Egg" model, which evaluates passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, has been applied to pyridazinone derivatives. amazonaws.com In one such study, the analyzed compounds were predicted to have passive gastrointestinal absorption but were not expected to permeate the blood-brain barrier. amazonaws.com Other analyses have predicted properties like Caco-2 permeability and oral toxicity. researchgate.netfrontiersin.org
The following table presents predicted ADME and toxicity data for a series of synthesized pyridazinone derivatives from a study investigating them as aldose reductase inhibitors. researchgate.net
Table 2: Predicted ADMET Profile for a Selection of Pyridazinone Derivatives
| Compound ID | BBB Penetration (%) | Caco-2 Permeability (nm/sec) | Human Intestinal Absorption (%) | Acute Oral Toxicity (LD50, mg/kg) | Toxicity Class |
| Compound 5 | 2.37 | 3.20 | 85.56 | 1250 | 4 |
| Compound 6a | 0.98 | 2.54 | 85.56 | 1600 | 4 |
| Compound 6c | 0.98 | 2.54 | 85.56 | 1650 | 4 |
| Toxicity Class 4 indicates "Harmful if swallowed" according to the Globally Harmonized System (GHS). researchgate.net |
These in silico tools provide valuable, albeit predictive, insights into the drug-likeness and potential pharmacokinetic behavior of pyridazinone compounds. Specific ADME predictions for this compound were not found, but the data on related structures suggest that compounds from this class can be designed to have favorable absorption properties. researchgate.netamazonaws.com
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as a drug candidate) and its protein target at an atomic level. wjarr.com Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.comresearchgate.net These methods are instrumental in understanding mechanisms of action and guiding the design of more potent and selective inhibitors.
Although no docking or MD simulation studies were found specifically for this compound, numerous investigations have been performed on structurally related pyridazinone derivatives, targeting a wide array of proteins. These studies illustrate the utility of these computational approaches for this class of compounds.
For example, a derivative containing a 6-chloropyridazin-3-yl moiety was docked into the active sites of EGFR and HER2 kinase receptors. nih.gov The analysis revealed key hydrophobic interactions and hydrogen bonding that determine the binding affinity. nih.gov In another study, N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, which share a core structure with the title compound, were docked against metabotropic and ionotropic glutamate (B1630785) receptors to explore their potential as antiparkinsonian agents. rrpharmacology.ruresearchgate.net These simulations predicted high binding affinities, with binding energies ranging from -8.7 to -11.6 kcal/mol for the NMDA GluN2B receptor. rrpharmacology.ru
The table below summarizes findings from various molecular docking studies on different pyridazinone derivatives.
Table 3: Summary of Molecular Docking Studies on Pyridazinone Derivatives
| Derivative Class | Protein Target(s) | Docking Tool | Predicted Binding Energy/Score | Key Findings |
| Pyrazolo-pyridazinone derivatives | FGFR1 Kinase | Not Specified | Comparable pIC50 values | Covalent docking combined with MD simulations revealed key binding mechanisms. tandfonline.comresearchgate.net |
| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR and HER2 Kinases | Not Specified | Not Specified | Compound preferentially targets EGFR over HER2 through hydrogen bonding and hydrophobic interactions. nih.gov |
| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Glutamate Receptors (mGluR8, NMDA GluN2B) | AutoDock Vina | -5.0 to -8.7 kcal/mol (mGluR8); -8.7 to -11.6 kcal/mol (NMDA GluN2B) | Derivatives showed high predicted affinity for glutamate receptors, suggesting potential as modulators. rrpharmacology.ru |
| Dihydropyridazin-3(2H)-one derivatives | Antifungal, Antibacterial, Antihelmintic proteins | PyRx-Virtual Screening Tool | Good binding affinity scores | Identified derivatives with potential antimicrobial and antihelmintic activity based on binding scores and H-bond interactions. wjarr.com |
| 3-{[4-(3-Chloro-6-oxopyridazin-1(6H)-yl)phenyl]amino}-... derivatives | Bacterial proteins (e.g., from S. aureus, E. coli) | AutoDock Vina | Good negative values of binding affinity | Computational studies suggested potential antibacterial activity for the synthesized molecules. amazonaws.com |
These studies collectively demonstrate that the pyridazinone scaffold is a versatile core for designing ligands that can interact with a diverse range of biological targets. The insights gained from docking and MD simulations are crucial for the structure-based design of new and more effective pyridazinone-based therapeutic agents.
Structure Activity Relationships Sar and Molecular Design Principles for Pyridazinone Scaffolds
Influence of Substituents at Pyridazinone Positions (C-2, C-4, C-5, C-6) on Biological Response
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies have systematically explored these positions to optimize pharmacological profiles. nih.govresearchgate.net
At the C-2 position , which is the nitrogen atom of the pyridazinone ring, modifications significantly impact activity. For instance, in a series of vasorelaxant agents, unsubstituted compounds at this position demonstrated higher activity compared to those with bulky cyclohexyl or phenyl substituents. nih.gov Conversely, for monoamine oxidase B (MAO-B) inhibitors, the addition of substituted benzalhydrazone moieties to the C-2 position was found to be crucial, with electron-withdrawing groups on the benzalhydrazone ring enhancing inhibitory activity. nih.govmdpi.com The introduction of arylpiperazinylalkyl groups at N-2 has also led to compounds with notable antinociceptive effects. sarpublication.com
The C-4 and C-5 positions are also critical for modulating activity. The introduction of halogens, such as in 4,5-dihalo-pyridazinone derivatives, has been shown to confer analgesic properties. sarpublication.com In a series of glucan synthase inhibitors, SAR studies focused on the C-4 and C-5 positions, with modifications to a morpholino group at C-4 and a piperazinyl group at C-5 leading to optimized compounds. nih.gov Specifically, substituting the aryl ring at the C-4 position with groups like methyl (CH3), chloro (Cl), nitro (NO2), and fluoro (F) has been systematically investigated to fine-tune activity. mdpi.com
The C-6 position frequently accommodates aryl groups, and substitutions on this phenyl ring are a common strategy for optimization. In the pursuit of anticonvulsant and antitubercular agents, various substituted aryl groups at the C-6 position have proven effective. scielo.br For vasorelaxant compounds, replacing the C-6 position with different phenyl rings was a key part of the design strategy to build a comprehensive SAR. nih.gov
The following table summarizes the observed influence of substituents at various positions on the pyridazinone ring based on selected studies.
| Position | Substituent Type | Observed Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C-2 (N) | Unsubstituted (H) | Higher activity compared to bulky groups | Vasorelaxant | nih.gov |
| Substituted Benzalhydrazone (with electron-withdrawing groups) | Increased inhibitory activity | MAO-B Inhibition | nih.govmdpi.com | |
| Arylpiperazinylalkyl | Conferred antinociceptive effects | Analgesic | sarpublication.com | |
| C-4 | Aryl (with CH3, Cl, NO2, F) | Modulated antibacterial activity | Antibacterial | mdpi.com |
| C-4 & C-5 | Dihalo | Conferred analgesic properties | Analgesic | sarpublication.com |
| C-5 | Substituted Piperazinyl | Optimization of antifungal activity | Glucan Synthase Inhibition | nih.gov |
| C-6 | Substituted Phenyl | Important for anticonvulsant and antitubercular activity | Anticonvulsant/Antitubercular | scielo.br |
Stereochemical Considerations in Pyridazinone Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of many pyridazinone derivatives. The introduction of chiral centers into the pyridazinone scaffold can lead to enantiomers with significantly different pharmacological potencies and efficacies. researchgate.net
In the development of STAT3 inhibitors, a tricyclic pyridazinone derivative was identified as a promising candidate. rsc.orgresearchgate.net Subsequent enantiomeric separation revealed that the (S)-enantiomer was twice as potent as its (R)-counterpart, highlighting the importance of absolute configuration for activity. rsc.orgresearchgate.net
Similarly, extensive research on chiral pyridazin-3(2H)-ones as N-formyl peptide receptor (FPR) agonists has demonstrated the profound influence of stereochemistry. researchgate.net Studies showed that the orientation of a chiral center attached directly to the nitrogen atom at the C-2 position of the pyridazinone ring had significant effects on agonist activity. In contrast, the stereochemical orientation of a methyl substituent at the chiral C-5 position had a less pronounced impact on the biological response. researchgate.net This differential effect underscores that the location of the chiral center within the molecule is as important as its presence.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel, patentable core structures with improved properties. nih.govresearchgate.net These techniques have been successfully applied to the pyridazinone framework to generate new classes of bioactive compounds. researchgate.net
One notable example involved the design of JNK1 inhibitors, where the core structure of a known pyrazole-based inhibitor was expanded to a pyridazine (B1198779) ring through scaffold hopping. nih.govacs.org In the same series, the amide linker was subjected to bioisosteric replacement with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties to explore new chemical space and interactions with the target. nih.govacs.org
Bioisosterism has also been employed by replacing a phthalazine (B143731) ring in the antihypertensive agent hydralazine (B1673433) with a substituted pyridazin-3-one moiety, aiming to create alternatives with potentially improved profiles. nih.gov The pyridazine nucleus itself can serve as a bioisosteric replacement for other rings; for example, replacing the pyridine (B92270) element in certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands with a pyridazine ring resulted in new compounds, although in this case with lower affinity. nih.gov Classical bioisosteres such as fluorine (-F) and chlorine (-Cl) atoms have been explored as replacements for methyl (-CH3) groups on aryl substituents attached to the pyridazinone core to study their impact on antimicrobial activity. mdpi.comresearchgate.net
Rational Design and Synthesis of Tailored Pyridazinone Analogs
The development of novel pyridazinone analogs is increasingly driven by rational, structure-based design approaches. researchgate.net Computer-aided drug design (CADD) and molecular modeling are frequently used to design compounds and predict their interactions with biological targets before their chemical synthesis. nih.govacs.org
For example, a series of pyrazolo[3,4-d]pyridazinone compounds were rationally designed as covalent fibroblast growth factor receptor (FGFR) inhibitors, combining computational screening with experimental evaluation. acs.org Similarly, the rational design of pyridazinone-1-acetylhydrazone hybrids was undertaken to specifically inhibit the phosphodiesterase 4 (PDE4B) enzyme, with molecular docking used to understand binding modes and guide further optimization. nih.gov
The synthesis of these designed compounds often follows established multi-step pathways. A common route involves the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form the core pyridazinone ring. nih.govacs.org This core can then be further functionalized. For instance, chlorination at the C-3 position using phosphorus oxychloride creates a reactive intermediate that allows for the introduction of various nucleophiles, such as hydrazine, to create precursors for further elaboration at the C-3 and C-6 positions. nih.govacs.orgnih.gov Another synthetic strategy involves the nucleophilic substitution of a 3,6-dichloropyridazine (B152260) precursor, allowing for sequential and selective introduction of different substituents at the C-3 and C-6 positions. nih.govmdpi.comnih.gov These versatile synthetic methodologies enable the creation of diverse libraries of tailored pyridazinone analogs for biological screening. researchgate.net
Biological Activities and Non Clinical Applications of Pyridazinone Derivatives Excluding Human Data
General Spectrum of Biological Activities Attributed to the Pyridazinone Nucleus
The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry and agrochemical research due to its wide array of biological activities. scholarsresearchlibrary.combenthamdirect.com This six-membered ring system, containing two adjacent nitrogen atoms, serves as a privileged structure for developing new biologically active agents. nih.gov Derivatives of pyridazinone have been reported to exhibit a broad spectrum of effects, including antimicrobial, antiviral, anti-inflammatory, analgesic, anticancer, and antihypertensive properties. scholarsresearchlibrary.comnih.govsarpublication.comresearchgate.net The presence of the nitrogen atoms and a keto group allows for various chemical interactions, such as hydrogen bonding and protonation, which contribute to their diverse pharmacological profiles. nih.gov
In the context of non-clinical applications, pyridazinone derivatives are particularly noted for their use in agriculture. scholarsresearchlibrary.comresearchgate.netnih.gov They have been developed as herbicides, insecticides, fungicides, and plant growth regulators. scholarsresearchlibrary.comresearchgate.netresearchgate.net The inherent biological activity of the pyridazinone core has made it a focal point for the synthesis of novel compounds aimed at improving efficacy and spectrum of action in various biological systems. nih.govresearchgate.net Research has demonstrated that modifications to the pyridazinone structure, through the introduction of different functional groups, can lead to a wide diversity of compounds with enhanced biological effectiveness. researchgate.netingentaconnect.com This adaptability highlights the importance of the pyridazinone scaffold in the discovery and development of new chemical entities for both pharmaceutical and agricultural use. scholarsresearchlibrary.comingentaconnect.com
Agrochemical Applications of Pyridazinone Analogs
Pyridazinone derivatives are frequently utilized as core structures in the development of modern agrochemicals because of their high activity and more favorable environmental profiles. researchgate.netresearchgate.net Over the past two decades, significant progress has been made in creating pyridazinone-based compounds with a range of applications in crop protection. researchgate.net
Pyridazinone derivatives are a well-established class of herbicides. sarpublication.com One of the earliest and most well-known examples is Chloridazon, a selective herbicide used in beet cultivation. scholarsresearchlibrary.com The primary mechanism of action for many pyridazinone herbicides involves the inhibition of photosynthesis. cambridge.orgias.ac.in These compounds act on the photosynthetic electron transport chain, specifically at photosystem II (PS II). ias.ac.innih.gov
They function by binding to the D-1 quinone-binding protein, which disrupts electron flow and inhibits the Hill reaction, a key process in photosynthesis. cambridge.orgresearchgate.net This inhibition ultimately leads to the death of the susceptible plant. Studies on various substituted pyridazinones have shown they inhibit photosynthesis in plants like barley and algae such as Chlorella. cambridge.orgnih.gov The efficacy of this inhibition can be influenced by the specific substitutions on the pyridazinone ring. cambridge.orgias.ac.in For instance, certain pyridazinone herbicides like SAN 9785 and SAN 6706 are known to affect the acceptor side of PS II, slowing the electron transport from the intermediary acceptor to plastoquinone. nih.govscispace.com Some analogs possess a secondary mode of action that involves interfering with chloroplast development, similar to other classes of bleaching herbicides. cambridge.org
Below is a table summarizing the herbicidal effects of select pyridazinone compounds.
Herbicidal Activity of Pyridazinone Derivatives| Compound/Class | Target Organism/System | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Substituted Pyridazinones (general) | Barley (Hordeum vulgare) | Inhibition of Hill reaction and photosynthesis. cambridge.org | Inhibition of Photosystem II electron transport. cambridge.orgresearchgate.net |
| Pyridazinone Herbicides | Chlorella | Inhibition of photochemical activity. nih.gov | Inhibition of photosynthetic electron transport chain. nih.gov |
| SAN 9785, SAN 6706, SAN 9789 | Chloroplasts and Chlorella | Inhibition of photosynthetic electron transport. nih.govscispace.com | Affects the acceptor part of photosystem II. nih.govscispace.com |
| Chloridazon | Weeds in beet crops | Selective herbicide. scholarsresearchlibrary.com | Photosynthesis inhibition. cambridge.org |
The pyridazinone scaffold has also been successfully incorporated into molecules with insecticidal properties. scholarsresearchlibrary.comresearchgate.net Research has led to the development of pyridazinone derivatives that are effective against various insect pests. researchgate.net For example, mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have shown remarkable insecticidal activity against Aphis craccivora (cowpea aphid). nih.gov
The structure of the substituents on the pyridazinone ring plays a crucial role in determining the insecticidal potency. nih.gov In one study, compound I13 , a mesoionic pyrido[1,2-α]pyrimidinone derivative, demonstrated a 92% mortality rate against A. craccivora at a concentration of 100 µg/mL. nih.gov Proteomic analysis of the effects of this compound revealed changes in cellular structure and metabolism in the target insect. nih.gov The development of such compounds provides a promising avenue for new insecticides, which is critical due to the growing issue of insect resistance to existing products. nih.gov
Pyridazinone derivatives have demonstrated significant fungicidal activity, making them valuable in the development of new agents to control plant diseases. researchgate.netresearchgate.netnih.gov A variety of pyridazinone-based compounds have been synthesized and tested against pathogenic fungi. nih.govresearchgate.net For instance, a series of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles were synthesized and showed in vivo activity against wheat leaf rust (Puccinia recondita). nih.govresearchgate.net
The fungicidal efficacy is dependent on the nature of the substituents on the pyridazinone and associated rings. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been employed to optimize these compounds for better performance. nih.gov Additionally, some pyridazinone derivatives have shown broad-spectrum antifungal activity. nih.govijnc.ir For example, certain diarylurea derivatives based on a pyridazinone scaffold exhibited significant activity against Candida albicans. nih.gov
The following table details the fungicidal activity of specific pyridazinone analogs.
Fungicidal Activity of Pyridazinone Derivatives| Compound/Class | Target Fungus | Activity Level |
|---|---|---|
| 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles | Puccinia recondita (wheat leaf rust) | Active in vivo. nih.govresearchgate.net |
| Pyridazinone-substituted 1,3,4-thiadiazoles | Puccinia recondita | Fungicidally active. nih.gov |
| Compound 8g (a diarylurea pyridazinone derivative) | Candida albicans | Significant activity (MIC = 16 μg mL−1). nih.gov |
Beyond their roles in pest and weed control, pyridazinone derivatives have been investigated for their ability to regulate and stimulate plant growth. scholarsresearchlibrary.comresearchgate.netresearchgate.net Certain compounds have been shown to act as plant activators, which protect crops by inducing the plant's own immune responses rather than acting directly on pathogens. nih.gov This approach offers benefits such as high efficacy, low toxicity, and reduced risk of resistance development. nih.gov
A study identified several 3(2H)-pyridazinone derivatives as promising plant activators. nih.gov These compounds exhibited excellent broad-spectrum induced resistance against various plant pathogens in vivo but showed no direct antimicrobial activity in vitro, which is a hallmark of plant activators. nih.gov For example, compound 32 from this study showed excellent efficacy against four different pathogens, highlighting its potential in crop protection. nih.gov Other synthetic compounds, such as pyrimidine (B1678525) derivatives, have also been shown to positively affect the growth and development of both the shoot and root systems of wheat plants. rajpub.com Phytohormones like cytokinins and gibberellins, which can be mimicked by synthetic compounds, play crucial roles in cell division, shoot elongation, and seed germination. mdpi.comgard.in
Enzyme Inhibition Studies in Non-Human Systems
The biological activities of pyridazinone derivatives are often rooted in their ability to inhibit specific enzymes. In non-human systems, this is particularly relevant to their agrochemical applications. As discussed, a primary mechanism for pyridazinone herbicides is the inhibition of enzymes within the photosynthetic pathway. cambridge.orgnih.gov
In addition to their role in photosynthesis, pyridazinone derivatives have been explored as inhibitors of other crucial enzymes. For example, some derivatives have been designed as glucan synthase inhibitors, which would confer antifungal activity by disrupting the synthesis of the fungal cell wall. google.com Furthermore, extensive research has been conducted on pyridazinone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.govmdpi.com While much of this research is aimed at human therapeutic applications for neurodegenerative diseases, the fundamental enzyme inhibition studies provide valuable insights into the structure-activity relationships of these compounds. mdpi.comresearchgate.net For instance, studies have identified pyridazinone derivatives that are potent and selective inhibitors of MAO-B, with some compounds showing competitive and reversible inhibition. nih.govmdpi.com The ability to selectively target enzymes underscores the chemical tractability and potential of the pyridazinone scaffold in designing specific bioactive agents. nih.gov
Inhibition of Influenza A Endonuclease Activity
The endonuclease activity of the influenza virus polymerase is a critical target for the development of new antiviral agents. nih.govmdpi.com Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of this enzyme, acting as bimetal chelating ligands in the active site. nih.gov
In the context of pyridazinone derivatives, research has explored aza analogues of these phenyl-substituted compounds. nih.govnih.gov For instance, the 6-aza analogue of 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one, which is 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, demonstrated modest activity as an influenza endonuclease inhibitor. nih.govnih.gov
A key intermediate in the synthesis of related compounds is 2-methoxymethyl-5-chloro-4-methoxypyridazin-3(2H)-one. This compound is synthesized from 4,5-dichloropyridazin-3(2H)-one through the formation of a 2-methoxymethyl derivative, followed by the selective replacement of the 4-chloro substituent with a methoxy (B1213986) group. nih.govacs.org While direct inhibitory data for 4-Chloro-6-methoxypyridazin-3(2H)-one on influenza A endonuclease is not extensively documented in the reviewed literature, the activity of structurally similar compounds suggests the potential of this scaffold for further investigation.
Table 1: Examples of Pyridazinone and Related Derivatives as Influenza A Endonuclease Inhibitors
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Structurally related to the target compound | Modest inhibitor | nih.govnih.gov |
| 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one | Parent compound for aza analogue studies | IC50 < 1.0 μM | nih.govacs.org |
p38 MAP Kinase Inhibitory Profiles
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for anti-inflammatory drug discovery. rndsystems.commdpi.com Several pyridazinone-based compounds have been investigated as inhibitors of p38 MAP kinase.
Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK, with some derivatives exhibiting IC50 values in the nanomolar range. The substitution pattern on the pyridazine (B1198779) ring is crucial for activity. For instance, compounds with an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen at position 2 of the pyridazine ring have shown significant potency.
Cyclooxygenase-2 (COX-2) Inhibition Studies
Cyclooxygenase-2 (COX-2) is another important enzyme involved in inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Pyridazinone derivatives have been explored as potential selective COX-2 inhibitors.
Although specific studies on this compound as a COX-2 inhibitor were not identified in the reviewed literature, the general class of pyridazinones has been a subject of interest in this area.
Other Enzyme Systems Under Investigation
The versatile pyridazinone scaffold has been investigated for its inhibitory activity against various other enzyme systems. For example, certain pyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Additionally, some derivatives have shown activity against other protein kinases beyond p38 MAPK. The diverse biological activities of pyridazinones highlight their potential as a privileged scaffold in drug discovery. nih.govnih.gov
Applications in Chemical Biology and Advanced Materials
Beyond their biological activities, pyridazinone derivatives serve as valuable tools in chemical biology and as building blocks for the synthesis of more complex molecules and materials.
Ligands for Metal Complexation and Supramolecular Assembly
The nitrogen and oxygen atoms within the pyridazinone ring system provide excellent coordination sites for metal ions. This property has been exploited in the synthesis of novel metal complexes. For instance, Schiff base ligands derived from 6-methoxypyridin-3-amine, a compound structurally related to the title compound, have been used to prepare Co(II) and Cu(II) complexes. nih.gov These complexes have been characterized using various spectroscopic techniques and have been studied for their potential applications, such as antimicrobial agents. nih.govekb.eg The ability of pyridazinone derivatives to form stable metal complexes opens up possibilities for their use in catalysis, materials science, and as probes in chemical biology. sciencepublishinggroup.comresearchgate.net
Building Blocks in Natural Product Synthesis and Complex Molecule Construction
The functionalized pyridazinone ring is a valuable intermediate in organic synthesis. sigmaaldrich.comfluorochem.co.uk The presence of reactive sites, such as the chloro and methoxy groups in this compound, allows for further chemical modifications and the construction of more complex molecular architectures. cbijournal.comnih.gov Pyridazinone derivatives can serve as scaffolds for the synthesis of a variety of heterocyclic compounds. mdpi.com For example, 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives have been synthesized and evaluated for their biological activities. cbijournal.com The versatility of the pyridazinone core makes it an attractive building block for the development of new chemical entities with diverse applications.
Development of Radiotracers for Positron Emission Tomography (PET) Imaging (e.g., Mitochondrial Complex I Imaging)
The development of novel radiotracers is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of biological processes. Pyridazinone derivatives have emerged as a promising scaffold for the creation of such tracers, particularly for imaging mitochondrial complex I (MC-I), a key enzyme in the electron transport chain. nih.gov
Mitochondrial dysfunction is implicated in a variety of diseases, including neurodegenerative disorders. nih.gov Consequently, the ability to visualize and quantify MC-I in vivo could provide valuable insights into disease pathogenesis and progression. Researchers have synthesized series of fluorinated pyridazinone derivatives and evaluated their potential as PET tracers for cardiac imaging. acs.orgnih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing these radiotracers. For instance, it was found that incorporating the fluorine-18 (B77423) radioisotope on an alkyl side chain was preferable to direct attachment to the pyridazinone moiety. acs.orgnih.gov In vivo studies in Sprague-Dawley rats and non-human primates identified promising candidates with high uptake in cardiac tissue and favorable distribution ratios between the heart and non-target organs like the lungs and liver. acs.orgnih.gov These findings support the potential of pyridazinone-based radiotracers for the clear assessment of the myocardium. acs.orgnih.gov
Further research has focused on developing PET tracers for imaging MC-I in the brain. nih.gov An 18F-labeled tracer demonstrated rapid brain uptake in PET/CT imaging studies. nih.gov The binding of this tracer was notably higher in the brain stem, cerebellum, and midbrain, and its uptake could be significantly blocked by its parent compound, indicating specific binding. nih.gov These results suggest that this chemical scaffold holds promise for the development of CNS PET radiotracers to study mitochondrial dysfunction in neurological disorders. nih.gov
| Radiotracer Candidate | Target | Animal Model | Key Findings |
| Fluorinated pyridazinone derivatives | Mitochondrial Complex I | Sprague-Dawley rats, non-human primates | High uptake in cardiac tissue, favorable heart-to-nontarget organ ratios. acs.orgnih.gov |
| 18F-labeled β-keto-amide type modulator | Mitochondrial Complex I | C57BL/6 mice | Rapid brain uptake with higher binding in brain stem, cerebellum, and midbrain. nih.gov |
Pre-Clinical Biological Activity Studies (in vitro and non-human in vivo models)
Pyridazinone derivatives have been extensively investigated for a wide range of pharmacological activities in pre-clinical settings, demonstrating their potential as therapeutic agents for various conditions.
Pyridazinone derivatives are recognized as an attractive scaffold for the development of new anti-inflammatory and analgesic drugs. nih.gov Numerous studies have explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of achieving potent therapeutic effects with reduced side effects, such as ulcerogenicity. sarpublication.com
The anti-inflammatory activity of these compounds has been attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. semanticscholar.orgnih.gov Some derivatives have shown selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it may lead to a better safety profile compared to non-selective NSAIDs. nih.gov For example, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one have displayed high COX-2 selectivity indices. nih.gov
In vivo studies have further validated the anti-inflammatory and analgesic potential of pyridazinone derivatives. In a study, certain 2-alkyl 6-substituted pyridazin-3(2H)-ones demonstrated significant anti-inflammatory activity, with some compounds showing greater inhibition of edema than the standard drug diclofenac. nih.gov Furthermore, some 3-O-substituted benzyl (B1604629) pyridazinone derivatives have exhibited potent anti-inflammatory activity. sarpublication.com The analgesic effects of these compounds have also been documented, with some derivatives showing efficacy in reducing pain hypersensitivity in animal models of inflammatory arthritis. semanticscholar.orgnih.gov
| Compound/Derivative Class | Proposed Mechanism | In Vitro/In Vivo Model | Key Findings |
| Pyridazinone derivatives | COX-2 inhibition | Enzyme assays | High selectivity for COX-2 over COX-1. nih.gov |
| 2-alkyl 6-substituted pyridazin-3(2H)-ones | COX inhibition | Rat paw edema model | Greater inhibition of edema compared to diclofenac. nih.gov |
| 3-O-substituted benzyl pyridazinone derivatives | Not specified | Not specified | Potent anti-inflammatory activity. sarpublication.com |
| 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives | Not specified | Not specified | Good analgesic activity without ulcerogenic side effects. sarpublication.com |
The pyridazinone ring system has been identified as a promising scaffold for the development of anticonvulsant agents. sphinxsai.com The structural features of many anticonvulsant drugs, such as the presence of an amide moiety, are also present in the pyridazinone core. sphinxsai.com
Several studies have investigated the anticonvulsant properties of various pyridazinone derivatives in animal models. sphinxsai.comsciepub.comresearchgate.net The maximal electroshock (MES) induced seizure test is a commonly used model to evaluate anticonvulsant activity. sphinxsai.comsciepub.com In these studies, some 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds have shown significant anticonvulsant activity against MES-induced seizures. sciepub.com Similarly, 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives have also demonstrated notable anticonvulsant effects in the MES model. researchgate.net
Another model used to assess anticonvulsant potential is the isoniazid (B1672263) (INH)-induced seizure test. sciepub.com Certain 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have exhibited activity in this model as well. sciepub.com Importantly, neurotoxicity screening of these compounds has indicated a good safety profile at the tested doses. sciepub.com
| Compound/Derivative Class | Animal Model | Key Findings |
| 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives | MES and INH induced seizures in mice | Significant anticonvulsant activity in both models. sciepub.com |
| 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | MES induced seizures | Significant anticonvulsant activity. researchgate.net |
| Various 6-substituted pyridazinone derivatives | MES induced seizures | Reduction in the time or abolition of the tonic extensor phase of convulsions. sphinxsai.com |
Pyridazinone derivatives have been investigated for their potential in treating cardiovascular conditions, particularly congestive heart failure, due to their cardiotonic (positive inotropic) and vasodilatory properties. sarpublication.comnih.gov These dual actions are beneficial as they can improve cardiac output while reducing the workload on the heart. sarpublication.com
Several 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been synthesized and evaluated for their positive inotropic activity. nih.gov Some of these compounds were found to be potent positive inotropic agents and also potent inhibitors of cardiac phosphodiesterase fraction III, a mechanism known to increase cardiac contractility. nih.gov The benzimidazole-pyridazinone derivative, pimobendan, has been shown to possess both vasodilator and positive inotropic properties, leading to improved cardiac output in animal models. sarpublication.com
The vasodilatory activity of pyridazinone derivatives has been examined in isolated rabbit main pulmonary artery preparations. nih.gov Some of the tested compounds demonstrated moderate vasorelaxant activity. nih.gov More recent research has focused on designing 6-(4-substitutedphenyl)-3-pyridazinones as potential hydralazine (B1673433) analogues, which are direct-acting vasodilators. nih.gov Several of these new derivatives exhibited potent vasorelaxant activity, with some being superior to conventional vasodilators like hydralazine. nih.gov
| Compound/Derivative Class | Primary Activity | In Vitro/In Vivo Model | Key Findings |
| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | Cardiotonic | Not specified | Potent positive inotropic agents and inhibitors of cardiac phosphodiesterase III. nih.gov |
| Pimobendan (benzimidazole-pyridazinone) | Cardiotonic and Vasodilatory | Pigs | Improved cardiac output due to combined vasodilator and positive inotropic effects. sarpublication.com |
| 6-[4-(2,6-disubstituted-quinolin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-ones | Vasodilatory | Isolated rabbit pulmonary artery | Moderate vasorelaxant activity. nih.gov |
| 6-(4-substitutedphenyl)-3-pyridazinones | Vasodilatory | Not specified | Potent vasorelaxant activity, superior to hydralazine in some cases. nih.gov |
Building on their vasodilatory properties, pyridazinone derivatives have also been explored for their potential as antihypertensive agents. sarpublication.comnih.goviajpr.com The ability of these compounds to relax blood vessels directly contributes to a reduction in blood pressure.
A number of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antihypertensive activity using the non-invasive Tail Cuff method in rats. nih.goviajpr.com Several compounds from this series demonstrated good antihypertensive activity, with some showing a highly significant reduction in mean arterial blood pressure. nih.goviajpr.com
In another approach, novel pyridazinone derivatives were synthesized and their potential as angiotensin-converting enzyme (ACE) inhibitors was investigated. orientjchem.org While the synthesized compounds in this particular study were not found to be potent ACE inhibitors, the research highlights the ongoing efforts to explore different mechanisms through which pyridazinone derivatives can exert antihypertensive effects. orientjchem.org The versatility of the pyridazinone structure allows for modifications that could lead to the development of more potent antihypertensive agents. nih.gov
| Compound/Derivative Class | Method of Evaluation | Animal Model | Key Findings |
| 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives | Non-invasive Tail Cuff method | Rats | Good antihypertensive activity, significant reduction in mean arterial blood pressure for some compounds. nih.goviajpr.com |
| Novel pyridazinone derivatives | In vitro ACE inhibitory activity | N/A | Not potent ACE inhibitors, suggesting further structural modifications are needed. orientjchem.org |
Pyridazinone derivatives have demonstrated potential as inhibitors of platelet aggregation, which is a key process in thrombosis and cardiovascular diseases. sarpublication.comnih.govbvsalud.org The N-acyl hydrazone (NAH) subunit, which can be incorporated into pyridazinone structures, is thought to contribute to this antiplatelet activity, possibly by inhibiting cyclooxygenase-1 (COX-1) and subsequent thromboxane (B8750289) A2 (TXA2) formation. mdpi.com
In vitro studies using rat platelet-rich plasma have shown that various pyridazinone derivatives can inhibit platelet aggregation induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.govmdpi.com Some newly synthesized series of pyridazinone derivatives exhibited potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov Interestingly, the most active compound in one study showed selective action against collagen-induced aggregation, suggesting a specific mechanism of action. nih.gov
The antiplatelet activity of a newly synthesized pyridazinone derivative, PC-09, has also been investigated, highlighting the ongoing interest in this class of compounds for the development of novel antiplatelet agents. sarpublication.com
| Compound/Derivative Class | Aggregation Inducer | In Vitro Model | Key Findings |
| Pyridazinone derivatives with N-acyl hydrazone subunit | ADP, Arachidonic Acid | Rat platelet-rich plasma | Inhibition of platelet aggregation. mdpi.com |
| Novel series of pyridazinone derivatives | Collagen, Thrombin, Ionomycin, U-46619 | Not specified | Potent and selective inhibition of collagen-induced platelet aggregation. nih.gov |
| PC-09 (pyridazinone derivative) | Not specified | Not specified | Investigated for antiplatelet activity. sarpublication.com |
Antidiabetic Properties
The potential of pyridazinone derivatives as antidiabetic agents is an emerging area of research. Studies have explored their efficacy in animal models of diabetes, which are crucial for understanding the disease's pathogenesis and for the preclinical evaluation of new therapeutic agents. nih.govmdpi.comresearchgate.net
Commonly used animal models in diabetes research include those induced by chemical agents like streptozotocin (B1681764) (STZ), which selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. nih.govcreative-biolabs.com Other models involve genetic predisposition, such as the Zucker Diabetic Fatty (ZDF) rats and db/db mice, which exhibit obesity and insulin resistance, mimicking type 2 diabetes. mdpi.comcreative-biolabs.com
Some research has focused on the synthesis of pyridazinone analogs and their evaluation for GPR119 agonistic activity. yakhak.org GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells, and its activation is known to stimulate insulin secretion and release of glucagon-like peptide-1 (GLP-1). In one study, 3,6-disubstituted pyridazine analogs exhibited strong EC50 values, indicating their potential as partial agonists for GPR119 and suggesting that the pyridazine ring could be a valuable scaffold for developing new GPR119 agonists. yakhak.org
Additionally, pyridazinone-substituted benzene (B151609) sulfonylurea derivatives have demonstrated potent oral antihyperglycemic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models. jocpr.com These findings highlight the promise of pyridazinone derivatives in the development of novel treatments for diabetes.
Anticancer Activity in Cell Lines and Animal Models
Pyridazinone derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy in a variety of cancer cell lines and in vivo animal models. nih.govresearchgate.nettandfonline.com These compounds have been shown to inhibit the growth of various cancer cells, including those of the breast, colon, lung, and skin. nih.govrsc.orgtandfonline.comnih.gov
In Vitro Studies:
Numerous studies have demonstrated the cytotoxic effects of pyridazinone derivatives against a panel of human cancer cell lines. nih.govrsc.org For instance, certain diarylurea derivatives based on a pyridazinone scaffold have shown significant growth inhibition percentages against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. nih.govrsc.org Some of these compounds exhibited GI50 values (concentration causing 50% growth inhibition) ranging from 1.66 to 100 μM. nih.govrsc.org
The mechanisms underlying the anticancer activity of these derivatives are varied. Some compounds induce cell cycle arrest, as observed in the A549/ATCC lung cancer cell line where a pyridazinone derivative caused an increase in the G0–G1 phase cell population. nih.govrsc.org Furthermore, gene expression analysis has revealed that some derivatives can upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org
Other pyridazinone analogs have been found to induce apoptosis and DNA damage, decrease mitochondrial membrane potential, and increase reactive oxygen species in cancer cells. nih.gov In studies on gastric adenocarcinoma cells (AGS), specific pyridazinone derivatives were shown to exert their anti-proliferative effects by inducing oxidative stress, evidenced by hydrogen peroxide release and morphological changes characteristic of apoptosis. unich.it
The following table summarizes the in vitro anticancer activity of selected pyridazinone derivatives:
| Compound | Cancer Cell Line(s) | Observed Effect(s) |
| Diarylurea Pyridazinone Derivatives | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition (GI% 62.21% - 100.14%) |
| Compound 10l | A549/ATCC (Lung) | G0–G1 phase cell cycle arrest, upregulation of p53 and Bax, downregulation of Bcl-2 |
| Compounds 8 and 10 | MCF-7 (Breast) | Inhibition of colony formation and migration, apoptosis, cell cycle arrest, DNA damage |
| Compounds 12 and 22 | AGS (Gastric) | Induction of oxidative stress, apoptosis, increased Bax expression |
In Vivo Studies:
The anticancer potential of pyridazinone derivatives has also been validated in animal models. In a murine orthotopic osteosarcoma model, treatment with certain pyridazinone compounds resulted in decreased tumor development. nih.gov Similarly, in a MCF-7 xenograft model, a novel pyridazinone derivative targeting the KSRP protein exhibited potent antitumor efficacy, with a tumor growth inhibition of 74.2%. nih.gov
An unsubstituted pyridazine, DCPYR, showed a remarkable 53% inhibition of tumor growth in mice at a 50mg/kg dose, which correlated with its in vitro activity. scholarena.com These in vivo studies underscore the therapeutic potential of pyridazinone derivatives as anticancer agents.
Antimicrobial Activity (Antibacterial, Antifungal)
Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, showing promise as both antibacterial and antifungal agents. mdpi.comidosi.org
Antibacterial Activity:
Numerous studies have reported the synthesis and evaluation of novel pyridazinone derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.combiomedpharmajournal.org Some compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com
For instance, certain synthesized pyridazinone derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii. mdpi.com In another study, a series of diarylurea derivatives based on a pyridazinone scaffold were tested, with one compound showing potent activity against Staphylococcus aureus with a MIC of 16 μg/mL. nih.gov
The following table presents the antibacterial activity of selected pyridazinone derivatives:
| Bacterial Strain | Derivative/Compound | Activity/MIC Value | Reference |
| S. aureus (MRSA) | Compound 7 | 7.8 µM | mdpi.com |
| P. aeruginosa | Compound 13 | 7.48 µM | mdpi.com |
| A. baumannii | Compound 13 | 3.74 µM | mdpi.com |
| S. aureus | Compound 10h | 16 µg/mL | nih.gov |
Antifungal Activity:
In addition to their antibacterial properties, pyridazinone derivatives have also been investigated for their antifungal potential. biomedpharmajournal.orgresearchgate.net Several studies have screened these compounds against various fungal species, including Candida albicans and Aspergillus niger. biomedpharmajournal.org
One study found that a specific diarylurea pyridazinone derivative exhibited significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov Another research effort focusing on pyridazino carbazoles found that several of the synthesized compounds showed strong antifungal activity against Candida albicans, comparable to the positive control. researchgate.net Furthermore, an investigation into novel pyridazin-3(2H)-one derivatives identified a thiosemicarbazone derivative and an N-cyanoacetyl dihydropyridazinone derivative as having spectacular results in antifungal studies against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com
Antiviral Activity (including Anti-HIV-1)
The pyridazine nucleus is recognized for its presence in compounds with a wide range of biological activities, including antiviral properties. nih.gov Research has indicated that pyridazine-based small molecules hold promise as candidates for antiviral drug discovery. nih.gov Specifically, pyridazine derivatives have been noted for their potential anti-HIV activity. nih.gov While the broader class of pyridazines has shown antiviral potential, specific and detailed non-clinical data on the antiviral activity of "this compound" itself is not extensively detailed in the provided search results. However, the general antiviral potential of the pyridazinone scaffold is a recognized area of medicinal chemistry research. nih.gov
Antidepressant and Anxiolytic Activity
The versatility of the pyridazinone scaffold extends to its potential applications in treating central nervous system disorders. sarpublication.com While specific studies on "this compound" for antidepressant and anxiolytic effects are not detailed in the provided search results, the broader class of pyridazinone derivatives has been investigated for these properties.
Research has explored the synthesis of various pyridazinone compounds with the aim of identifying novel agents with interesting biological activities, including antidepressant and anxiolytic effects. sarpublication.com For example, one pyridazinone derivative, M73101, was found to decrease spontaneous locomotor activity and prolong sleeping time induced by hexobarbital (B1194168) in mice, suggesting sedative properties. sarpublication.com Although this compound did not inhibit convulsions induced by maximal electroshock (MES) or pentylenetetrazole (PTZ), it did slightly inhibit strychnine-induced convulsions, indicating some activity on the central nervous system. sarpublication.com
Antiproliferative Activity
The antiproliferative activity of pyridazinone derivatives is a significant area of cancer research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. unich.itnih.gov This activity is often a precursor to more detailed anticancer studies.
For instance, four pyridazinone scaffold-based compounds were shown to limit cell proliferation in five different osteosarcoma cell lines. nih.gov The antiproliferative effects were confirmed through EdU (5-ethynyl-2'-deoxyuridine) integration assays, which measure DNA synthesis. nih.gov
In another study, novel 3(2H)-pyridazinone derivatives were designed and synthesized, with some compounds showing good anti-proliferative effects against gastric adenocarcinoma cells (AGS). unich.it The most promising of these compounds were found to induce oxidative stress, leading to apoptotic processes. unich.it Furthermore, a series of diarylurea derivatives based on pyridazinone scaffolds demonstrated significant anticancer activity against a range of cancer types, including melanoma, NSCLC, prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. nih.govrsc.org
Other Reported Biological Actions of Pyridazinone Derivatives
The pyridazinone nucleus is a versatile scaffold that has been the subject of extensive research, leading to the discovery of a wide range of biological activities beyond the commonly reported ones. These diverse actions highlight the therapeutic potential of pyridazinone derivatives in various disease areas. This section details several other significant, non-clinical biological activities attributed to this class of compounds, including anti-AIDS, nephrotropic, antianemic, antiaggregative, and antiasthmatic effects.
Anti-AIDS (Anti-HIV) Activity
Pyridazinone derivatives have been identified as a class of compounds with potential anti-HIV activity. scholarsresearchlibrary.comnih.gov Research into the biological significance of these compounds has shown that they can be endowed with a variety of pharmacological activities, including antiviral properties. scholarsresearchlibrary.comresearchgate.netnih.govnih.gov Specifically, certain pyridazinone derivatives have been reported to possess anti-HIV-1 activity. scholarsresearchlibrary.com The structural diversity of pyridazinone derivatives allows for modifications that can lead to potent antiviral agents. For instance, the introduction of different substituents on the pyridazinone ring can significantly influence their biological activity. nih.gov While the most widely used anti-AIDS drug is AZT, the continuous search for new and effective agents has led to the exploration of various heterocyclic compounds, including pyridazinones. scholarsresearchlibrary.com
Nephrotropic Activity
Certain pyridazinone derivatives have been reported to exhibit nephrotropic activities, indicating their potential in the context of kidney-related conditions. researchgate.net While specific studies on a wide range of pyridazinone compounds are not extensively detailed in the available literature, the mention of nephrotropic activity suggests a potential area for further investigation into the therapeutic applications of this chemical family in renal health.
Antianemic Activity
The biological evaluation of pyridazinone derivatives has also revealed potential antianemic properties. researchgate.netresearchgate.net This suggests that certain compounds within this class may have an effect on the production or function of red blood cells. The broad spectrum of biological activities associated with pyridazinones underscores the potential for developing novel therapeutic agents for hematological disorders. researchgate.net
Antiaggregative (Antiplatelet) Activity
The antiplatelet activity of pyridazinone derivatives has been a significant area of research. Several studies have demonstrated the potent inhibitory effects of these compounds on platelet aggregation induced by various agonists.
Newly synthesized series of pyridazinone derivatives have been evaluated for their in vitro antiplatelet activity. Some of these compounds exhibited potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov For instance, a study on new pyridazinone derivatives (compounds 4b, 4d, and 5b) showed significant inhibitory effects on collagen-induced platelet aggregation. nih.gov The most active compound in one of these series, 4b , was found to act selectively on the biochemical mechanisms triggered by collagen in platelets, as it did not inhibit platelet aggregation induced by other agonists like thrombin, ionomycin, or U-46619. nih.gov
Another study focused on a pyridazinone derivative, PC-09 , which was found to inhibit rabbit platelet aggregation and ATP release induced by arachidonic acid, collagen, or thrombin. nih.gov The mechanism of action for PC-09 was linked to the inhibition of thromboxane A2 formation, intracellular calcium mobilization, and an increase in cyclic AMP levels. nih.gov
Furthermore, research on 6-substituted and 2,6-disubstituted pyridazinone derivatives has identified compounds with both vasorelaxant and antiplatelet activities. researchgate.net The silyl (B83357) ethers and N,O-dibenzyl derivatives were found to be among the most active compounds. researchgate.net
The following table summarizes the antiplatelet activity of selected pyridazinone derivatives:
| Compound | Agonist | IC50 (µM) | Species | Source |
| 4b | Collagen | Low µM range | Not Specified | nih.gov |
| 4d | Collagen | Low µM range | Not Specified | nih.gov |
| 5b | Collagen | Low µM range | Not Specified | nih.gov |
| PC-09 | Arachidonic Acid | 5.4 - 76.8 | Rabbit | nih.gov |
| PC-09 | Collagen | 5.4 - 76.8 | Rabbit | nih.gov |
| PC-09 | Thrombin | 5.4 - 76.8 | Rabbit | nih.gov |
Antiasthmatic Activity
Pyridazinone derivatives have been investigated for their potential as antiasthmatic agents. scholarsresearchlibrary.comresearchgate.net This activity is often linked to the inhibition of phosphodiesterases (PDEs), particularly PDE4, which is a key enzyme in the inflammatory cascade associated with asthma. nih.gov By inhibiting PDE4, pyridazinone derivatives can lead to an increase in cyclic AMP levels, resulting in airway smooth muscle relaxation and a reduction in the release of inflammatory modulators. nih.gov
Research has shown that certain pyridazinone derivatives can act as PDE4 inhibitors and exhibit anti-inflammatory properties relevant to respiratory diseases. nih.govacs.org For example, a study on pyridazinone derivatives bearing an indole (B1671886) moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising PDE4B inhibitor that can regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov Another study provided evidence for novel pyridazine derivatives as NLRP3 inhibitors for treating asthma. acs.orgresearchgate.net
The development of pyridazinone-based PDE4 inhibitors represents a promising therapeutic strategy for inflammatory lung diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.gov
Emerging Research Directions and Future Outlook for 4 Chloro 6 Methoxypyridazin 3 2h One Research
Innovations in Synthetic Strategies and Reaction Catalysis
Recent advancements in synthetic organic chemistry are paving the way for more efficient, sustainable, and diverse methods for the synthesis of pyridazinone derivatives, including 4-Chloro-6-methoxypyridazin-3(2H)-one. The future of its synthesis is likely to be shaped by the adoption of innovative strategies such as green chemistry, flow chemistry, and advanced catalytic systems.
Green Chemistry Approaches: Traditional synthetic methods often rely on hazardous reagents and solvents. Emerging green chemistry approaches offer environmentally benign alternatives. For instance, the use of microwave irradiation and grinding techniques has been shown to accelerate the synthesis of pyridazinone derivatives, often leading to higher yields and cleaner reaction profiles. rsc.org The use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), is also being explored for the synthesis of pyridazinone analogs, which can simplify product isolation and minimize the use of volatile organic compounds.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of heterocyclic compounds, including pyridazinones, in flow reactors can lead to improved yields and reduced reaction times. nih.gov The modular nature of flow systems also allows for the integration of multiple synthetic steps, purification, and analysis in a continuous sequence, which is highly desirable for industrial-scale production.
Advanced Catalysis: The development of novel catalysts is central to modern synthetic chemistry. For pyridazinone synthesis, research is focused on catalysts that can mediate the formation of the heterocyclic ring with high efficiency and selectivity. Transition-metal catalysis, particularly with rhodium, has been employed for the construction of pyridazine (B1198779) analogues through C-H activation, offering a direct and atom-economical approach to functionalization. google.comnih.gov The pyridazinone moiety itself can act as a directing group in such reactions, enabling late-stage diversification of the scaffold.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Green Chemistry | Reduced waste, safer reagents, energy efficiency | Synthesis using microwave assistance or biodegradable solvents. |
| Flow Chemistry | Improved safety, scalability, precise control | High-throughput synthesis and library generation. |
| C-H Functionalization | Atom economy, late-stage diversification | Direct introduction of functional groups onto the pyridazinone core. |
Integration of Advanced Analytical and Computational Techniques
A deeper understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application in drug discovery and materials science. The integration of advanced analytical and computational techniques is set to play a pivotal role in this endeavor.
Advanced Analytical Methods: While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used for the characterization of pyridazinone derivatives, more advanced methods can provide deeper insights. For instance, high-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of molecular formulas. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to confirm the connectivity of atoms in more complex derivatives of this compound.
Computational Chemistry: Computational studies, particularly those employing Density Functional Theory (DFT), are increasingly used to predict the geometric and electronic properties of molecules. semanticscholar.org For this compound, DFT calculations can provide valuable information on its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and reactivity indices. semanticscholar.org This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic modifications. Molecular docking simulations can further be used to predict the binding modes of its derivatives with biological targets, such as enzymes, which is invaluable in the design of new therapeutic agents. rsc.orgresearchgate.neturan.ua
| Technique | Information Gained | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Unambiguous identification and purity assessment. |
| 2D NMR Spectroscopy | Detailed structural connectivity. | Structure elucidation of novel derivatives. |
| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. | Prediction of reactivity and guidance for synthetic design. |
| Molecular Docking | Binding affinity and interaction with biological targets. | In silico screening for potential biological activities. |
Expansion of Agrochemical and Chemical Biology Applications
The pyridazinone scaffold is well-established in the agrochemical industry, with several commercialized herbicides containing this core structure. atlantis-press.comgoogle.com The unique substitution pattern of this compound makes it a promising starting material for the development of new agrochemicals and tools for chemical biology.
Agrochemical Applications: Pyridazinone derivatives are known to exhibit herbicidal activity by inhibiting key plant enzymes such as protoporphyrinogen (B1215707) IX oxidase (PPO) and phytoene (B131915) desaturase (PDS). google.comresearchgate.netmdpi.com The chloro and methoxy (B1213986) substituents on the pyridazinone ring can be strategically modified to optimize herbicidal potency and selectivity. Research in this area is focused on synthesizing libraries of derivatives of this compound and screening them for activity against a panel of weed species. The development of new herbicides with novel modes of action is crucial to combat the growing problem of herbicide resistance.
Chemical Biology: In chemical biology, small molecules are used to probe and modulate biological processes. The reactivity of the chlorine atom in this compound allows for its conjugation to biomolecules, such as proteins or nucleic acids, to create targeted probes. Furthermore, the pyridazinone core can serve as a scaffold for the development of inhibitors for a variety of enzymes implicated in human diseases. nih.gov
| Application Area | Research Focus | Potential Role of this compound |
| Agrochemicals | Development of new herbicides with novel modes of action. | A versatile building block for the synthesis of PPO and PDS inhibitors. |
| Chemical Biology | Design of molecular probes and enzyme inhibitors. | A scaffold for creating targeted probes and bioactive molecules. |
Development of Targeted Molecular Probes and Tools
The development of molecular probes that can selectively target and report on specific biological events is a rapidly growing area of research. The pyridazinone scaffold, with its favorable physicochemical properties, is an attractive platform for the design of such tools.
Fluorescent Probes: By incorporating fluorophores into the pyridazinone structure, it is possible to create fluorescent probes for biological imaging. nih.gov For example, pyridazine-based fluorescent probes have been developed for the detection of β-amyloid plaques in Alzheimer's disease. nih.gov The methoxy group in this compound can be demethylated to a hydroxyl group, which can then be used as a handle for the attachment of fluorophores or other reporter groups.
Targeted Drug Delivery: The pyridazinone core can be incorporated into larger molecules designed for targeted drug delivery. By attaching a targeting moiety, such as an antibody or a peptide, to a pyridazinone-based drug, it is possible to direct the therapeutic agent to specific cells or tissues, thereby increasing its efficacy and reducing off-target side effects.
Synergistic Approaches in Multidisciplinary Chemical Research
The future of chemical research lies in the convergence of different disciplines. The versatile nature of this compound makes it an ideal candidate for synergistic research projects that bridge organic synthesis, computational chemistry, biology, and materials science.
Combinatorial Chemistry and High-Throughput Screening: The synthesis of large libraries of derivatives of this compound, facilitated by automated synthesis and flow chemistry, can be coupled with high-throughput screening to rapidly identify compounds with desired biological activities. This approach is particularly powerful in the early stages of drug discovery and agrochemical development.
Synergistic Herbicide Mixtures: In agriculture, the use of herbicide mixtures can be more effective than the application of a single herbicide, and can also help to manage herbicide resistance. Studies have shown that pyridazinone-based herbicides can exhibit synergistic effects when combined with other classes of herbicides. Future research could explore the potential of derivatives of this compound in synergistic herbicide formulations.
Multitarget Drug Design: Many diseases, such as cancer and inflammatory disorders, involve multiple biological pathways. The development of drugs that can simultaneously modulate multiple targets is a promising therapeutic strategy. The pyridazinone scaffold has been used to develop multi-target agents, such as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The structural features of this compound provide a starting point for the design of novel multi-target drugs.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Chloro-6-methoxypyridazin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical procedure involves reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives with appropriate aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The mixture is stirred at room temperature overnight, acidified with concentrated HCl, and the crude product is purified via recrystallization using 90% ethanol . Modifications in substituents (e.g., chloro or methyl groups) influence reaction efficiency and yield.
Q. How can researchers optimize the purification of this compound?
- Methodological Answer : Recrystallization is a key purification step. After acidification, the crude product is dissolved in hot 90% ethanol and cooled slowly to induce crystallization. For higher purity, successive recrystallizations or alternative solvents (e.g., ethyl acetate/hexane mixtures) may be tested. Analytical techniques like TLC or HPLC should monitor purity before proceeding to characterization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the molecular structure, focusing on methoxy (-OCH) and chloro substituents. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight. Cross-referencing with literature data ensures accuracy .
Advanced Research Questions
Q. How can computational methods improve the synthesis and reaction design of pyridazinone derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates and transition states. Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects, catalysts). Machine learning algorithms analyze historical data to predict yields and side products, enabling targeted experimental validation .
Q. What strategies resolve contradictory data in reaction yields for analogs of this compound?
- Methodological Answer : Systematically vary parameters:
- Substituent effects : Test electron-donating (e.g., -OCH) vs. electron-withdrawing (e.g., -Cl) groups on aryl rings.
- Solvent polarity : Compare polar aprotic (DMF) vs. protic (ethanol) solvents.
- Catalysts : Screen Lewis acids (e.g., ZnCl) or bases (e.g., KCO).
Statistical tools like Design of Experiments (DoE) quantify variable interactions .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystal structures?
- Methodological Answer : After obtaining X-ray crystallography data (e.g., CCDC 1958029), use software CrystalExplorer to generate Hirshfeld surfaces. Analyze fingerprint plots to quantify hydrogen bonding (e.g., N–H···O), van der Waals contacts, and π-π interactions. Compare with related pyridazinones to correlate packing motifs with physicochemical properties .
Q. What approaches guide the design of analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Introduce bioisosteres (e.g., replacing pyridazinone with pyridone).
- Substituent variation : Test halogen (F, Br), alkyl, or aryl groups at positions 4 and 6.
- Pharmacological assays : Screen analogs for target binding (e.g., enzyme inhibition) and ADMET properties. Computational docking (AutoDock Vina) prioritizes candidates for synthesis .
Q. How do solvent and temperature affect the regioselectivity of pyridazinone functionalization?
- Methodological Answer :
- Polar solvents (e.g., DMSO) favor nucleophilic substitution at the chloro position.
- Low temperatures (-10°C to 0°C) reduce side reactions during alkylation or arylation.
Monitor regioselectivity via -NMR coupling constants and NOE experiments .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for pyridazinone derivatives?
- Methodological Answer :
- Experimental validation : Replicate solubility tests in standardized solvents (e.g., DMSO, water) using UV-Vis spectroscopy.
- Computational prediction : Use COSMO-RS simulations to estimate solubility parameters.
Discrepancies may arise from impurities, polymorphic forms, or measurement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
